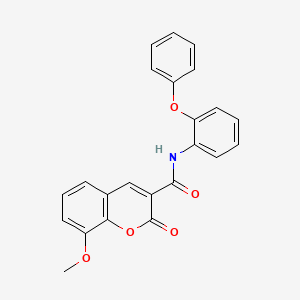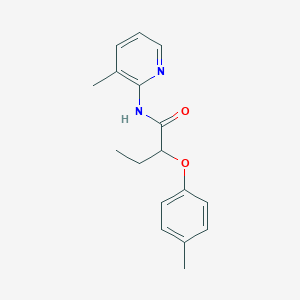![molecular formula C16H21N5O2 B4652838 N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4652838.png)
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
Overview
Description
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and survival. N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins that are involved in cell growth and survival, including Akt, NF-κB, and p53. In addition, N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to induce the downregulation of various oncogenes, including c-Myc and Bcl-2.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide also has some limitations. It has low selectivity for CK2 and can inhibit other kinases at high concentrations. In addition, N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide can have off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. One potential direction is to develop more selective inhibitors of CK2 that do not have off-target effects. Another direction is to investigate the role of CK2 in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide can be further studied for its potential therapeutic applications in combination with other drugs or treatment modalities.
Scientific Research Applications
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
properties
IUPAC Name |
N-cyclohexyl-2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-10-6-5-9-13(14)16-18-20-21(19-16)11-15(22)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVMBOPMCXFNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B4652794.png)

![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)

![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4652839.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine](/img/structure/B4652853.png)